4-Aminothiophene-3-carboxamide
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Overview
Description
4-Aminothiophene-3-carboxamide is a heterocyclic compound that contains a thiophene ring substituted with an amino group at the fourth position and a carboxamide group at the third position. Thiophene derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and material science .
Preparation Methods
The synthesis of 4-Aminothiophene-3-carboxamide can be achieved through various methods. One common method involves the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
4-Aminothiophene-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like amines. Major products formed from these reactions include sulfoxides, sulfones, and substituted thiophenes.
Scientific Research Applications
4-Aminothiophene-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex thiophene derivatives.
Mechanism of Action
The mechanism of action of 4-Aminothiophene-3-carboxamide involves its interaction with specific molecular targets. For example, it can inhibit enzymes or receptors involved in disease pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes such as protein synthesis, cell cycle regulation, and apoptosis .
Comparison with Similar Compounds
4-Aminothiophene-3-carboxamide can be compared with other similar compounds, such as:
2-Aminothiophene-3-carboxamide: Similar structure but different substitution pattern, leading to different biological activities.
2-Aminothiophene-3-carboxylic acid: Contains a carboxylic acid group instead of a carboxamide group, affecting its chemical reactivity and applications.
2-Aminothiophene-3-carbonitrile: Contains a nitrile group, which can be used for further chemical modifications. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C5H6N2OS |
---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
4-aminothiophene-3-carboxamide |
InChI |
InChI=1S/C5H6N2OS/c6-4-2-9-1-3(4)5(7)8/h1-2H,6H2,(H2,7,8) |
InChI Key |
CLVVHAAKMBHKSL-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CS1)N)C(=O)N |
Origin of Product |
United States |
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